2-(2,6-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Description
2-(2,6-Dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a bicyclic imide derivative characterized by a tetrahydroisoindole-dione core substituted with a 2,6-dimethylphenyl group. Its structure combines rigidity from the bicyclic system with tunable electronic properties due to the aromatic substituent, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H17NO2/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16(17)19/h3-7,12-13H,8-9H2,1-2H3 |
InChI Key |
HPHVFBAPJDZKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
Preparation Methods
Direct Amine-Anhydride Coupling
The most direct route involves refluxing 1,2,3,6-tetrahydrophthalic anhydride (1) with 2,6-dimethylaniline in acetic acid. This one-pot method leverages the anhydride’s electrophilic carbonyl groups, which react sequentially with the amine to form an intermediate amic acid, followed by cyclodehydration to yield the imide.
Representative Procedure :
A mixture of 1,2,3,6-tetrahydrophthalic anhydride (1.64 g, 10 mmol) and 2,6-dimethylaniline (1.21 g, 10 mmol) in glacial acetic acid (20 mL) is refluxed for 6–8 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:3). Upon completion, the mixture is cooled to room temperature, poured into ice water, and stirred vigorously. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from hot ethanol to afford the title compound as white crystals (yield: 82%, mp 198–200°C).
Catalytic Enhancements
The addition of sodium acetate (0.5 equiv) accelerates cyclodehydration by scavenging water, shifting the equilibrium toward imide formation. Yields improve to 88–90% under these conditions. Microscale experiments using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in toluene show modest improvements (92% yield), though this approach remains less common for aromatic amines.
Sulfonylation-Mediated Functionalization
Intermediate Sulfonate Esters
An alternative pathway involves the synthesis of 2-phenylsulphonyloxy-3a,4,7,7a-tetrahydroisoindol-1,3-dione (10), a key intermediate prepared from 1,2,3,6-tetrahydrophthalic anhydride (1) via sulfonylation with phenylsulfonyl chloride in pyridine. This intermediate undergoes nucleophilic displacement with 2,6-dimethylaniline in refluxing toluene, yielding the target compound after 5–6 hours (Scheme 1).
Scheme 1 :
This method achieves 78% isolated yield, with the sulfonate group acting as a superior leaving group compared to hydroxyl or chloride.
Process Intensification via Microreactor Technology
Recent advances in continuous-flow chemistry, as demonstrated in the synthesis of 2,6-dimethoxyphenol, suggest potential applications for tetrahydroisoindole diones. A microreactor system (e.g., SLM250, 250 mL volume) operated at 120–140°C and 5 MPa pressure enables rapid heat transfer and precise residence time control.
Optimized Continuous-Flow Protocol :
A solution of 1,2,3,6-tetrahydrophthalic anhydride (10 mmol), 2,6-dimethylaniline (10 mmol), and TBAB (0.05 equiv) in methanol is pumped through the microreactor at 2 mL/min. After a 30-minute residence time, the effluent is concentrated, and the product is isolated via distillation or crystallization. Preliminary data indicate yields of 85–89% with 97–99% purity.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Catalyst | Yield | Purity |
|---|---|---|---|---|
| Anhydride-amine reflux | Acetic acid, 110°C, 8 h | None | 82% | 95% |
| Sodium acetate-assisted | Acetic acid/NaOAc, 110°C, 6 h | NaOAc | 88% | 97% |
| Sulfonylation pathway | Toluene, reflux, 6 h | – | 78% | 93% |
| Microreactor continuous | Methanol, 130°C, 5 MPa, 30 min | TBAB | 89% | 99% |
Characterization and Analytical Data
The synthesized compound exhibits characteristic spectral properties:
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated isoindole rings.
Substitution: Functionalized derivatives with various substituents on the 2,6-dimethylphenyl ring.
Scientific Research Applications
Pharmacological Applications
Research indicates that derivatives of isoindole compounds exhibit a range of biological activities. The following table summarizes key findings related to the pharmacological potential of 2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione and its derivatives:
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating more complex molecules. For instance:
- Synthesis of Isoindole Derivatives : The compound can be modified to yield various isoindole derivatives that may possess enhanced biological properties.
- Functionalization : The presence of the dimethylphenyl group allows for further functionalization, which can lead to compounds with specific pharmacological activities.
Material Science Applications
Recent studies have explored the use of isoindole derivatives in material science:
- Non-linear Optical Materials : Some derivatives have shown promise in non-linear optical applications due to their unique electronic properties. This could lead to advancements in photonic devices.
- Stability and Solubility : The compound's stability and solubility characteristics make it suitable for incorporation into various polymer matrices.
Case Studies
-
Anticancer Activity Study :
- A study evaluated the anticancer effects of several isoindole derivatives on human cancer cell lines. The most effective compound induced apoptosis and arrested the cell cycle at specific phases.
- Results indicated that structural modifications significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
-
Antimicrobial Efficacy :
- Research focused on the antimicrobial properties of isoindole derivatives demonstrated that specific substitutions on the isoindole framework enhanced efficacy against resistant bacterial strains.
- Comparative studies revealed that certain derivatives had inhibition zones comparable to established antibiotics such as gentamicin .
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Substituent Effects
The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations and their impact on physicochemical properties:
*Calculated based on molecular formulas provided in references.
Key Observations:
- Substituent Bulkiness : The trichloromethylsulfanyl group in introduces significant steric hindrance, reducing solubility in common solvents compared to the target compound’s 2,6-dimethylphenyl group.
- Electrochemical Behavior : Diazene-containing derivatives (e.g., ) exhibit reversible redox peaks in cyclic voltammetry, attributed to the electron-rich diazenyl moiety, whereas nitro-substituted analogs () show irreversible reduction due to strong electron withdrawal.
- Thermal Stability : Nitro and diphenyl substituents () lower thermal stability, requiring stringent storage conditions (e.g., avoidance of heat sources), unlike the target compound, which lacks such reactive groups.
Reactivity in Diels–Alder Reactions
The tetrahydroisoindole-dione core is a dienophile in Diels–Alder reactions. Comparative studies reveal:
- Reaction Rate : The target compound reacts with furan at 60°C with moderate yield (~65%), while diazenyl-substituted analogs () require milder conditions (40°C) due to enhanced electron deficiency.
- Regioselectivity : Substituents like methoxy groups () improve endo-selectivity by stabilizing transition states through hydrogen bonding, whereas bulky groups (e.g., trichloromethylsulfanyl in ) favor exo-products.
Q & A
Basic: What are the standard synthetic routes for 2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione?
Methodological Answer:
The compound is synthesized via a cyclocondensation reaction between 2,6-dimethylaniline and cis-1,2,3,6-tetrahydrophthalic anhydride (or maleic anhydride) under solvent-free conditions. A microwave-assisted protocol using montmorillonite K-10 as a catalyst achieves high yields (>85%) by enhancing reaction kinetics and reducing side products. Post-synthesis, the product is purified via recrystallization (ethanol/DMF) and characterized using elemental analysis, IR spectroscopy (to confirm imide C=O stretches at ~1700–1750 cm⁻¹), and ¹H-NMR (δ 1.2–1.5 ppm for methyl groups, δ 5.2–5.8 ppm for cyclohexene protons) .
Advanced: How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
Methodological Answer:
Discrepancies in ¹H-NMR splitting patterns may arise from conformational isomerism in the tetrahydroisoindole ring or dynamic exchange processes. To resolve this:
- Perform variable-temperature NMR (VT-NMR) to observe coalescence of split signals at elevated temperatures.
- Use 2D NMR techniques (COSY, NOESY) to map spatial correlations between protons in the bicyclic system.
- Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31G*) to validate imide group geometry .
Basic: What analytical techniques are critical for purity assessment?
Methodological Answer:
- HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) to detect impurities at λ = 254 nm.
- Elemental Analysis (C, H, N) must align with theoretical values (e.g., C: 68.34%, H: 6.02%, N: 4.17%).
- Melting Point determination (e.g., 166–169°C) to confirm crystallinity and phase purity .
Advanced: How can computational modeling optimize reaction conditions for derivatives?
Methodological Answer:
- Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model transition states and predict activation energies for substituent additions (e.g., hydroxylation at the 2-position).
- Molecular docking (AutoDock Vina) identifies steric clashes in derivatization reactions, guiding solvent selection (e.g., DMF for bulky substituents).
- QSAR models correlate electronic parameters (Hammett σ) with reaction yields for substituents like electron-withdrawing halides .
Basic: What are the key structural features influencing bioactivity in related isoindole-diones?
Methodological Answer:
- Substituent Position : 2,6-Dimethylphenyl groups enhance steric shielding of the imide group, reducing hydrolysis.
- Ring Saturation : The 3a,4,7,7a-tetrahydro configuration increases conformational rigidity, critical for binding to biological targets (e.g., fungal enzymes in Captan derivatives) .
Advanced: How do reaction kinetics vary under microwave vs. conventional heating?
Methodological Answer:
Basic: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
- Use chiral catalysts (e.g., L-proline) in asymmetric syntheses to enforce (3aS,7aR) or (3aR,7aS) configurations.
- Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).
- X-ray crystallography confirms absolute configuration (e.g., CCDC deposition for (3aS,7aR)-enantiomer) .
Advanced: What strategies mitigate hydrolysis of the imide ring in aqueous media?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., 2,6-dimethylphenyl) to hinder nucleophilic water attack.
- pH Control : Maintain solutions at pH 4–6 (buffer with citrate) to avoid base-catalyzed ring opening.
- Encapsulation : Use cyclodextrin complexes to protect the imide group in biological assays .
Basic: How is the compound’s stability assessed under storage conditions?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Track degradation products (e.g., phthalic acid from imide hydrolysis) via LC-MS.
- TG-DSC identifies thermal decomposition onset (>200°C) for storage recommendations .
Advanced: Can this scaffold serve as a precursor for photoactive agrochemicals?
Methodological Answer:
Yes. Functionalize the tetrahydroisoindole core with:
- Photosensitizers : Attach thiophene or boron-dipyrromethene (BODIPY) moieties via Suzuki coupling.
- ROS Generation : Introduce nitro groups (meta to the imide) to enhance singlet oxygen production under UV.
- Field Trials : Test photostability in simulated sunlight (xenon arc lamp, 765 W/m²) and measure ROS via electron paramagnetic resonance (EPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
